molecular formula C11H13FO B2743046 2-Fluoro-3-(2-methylpropyl)benzaldehyde CAS No. 1824363-25-8

2-Fluoro-3-(2-methylpropyl)benzaldehyde

Cat. No.: B2743046
CAS No.: 1824363-25-8
M. Wt: 180.222
InChI Key: FPJRFXXEORTMTP-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2-methylpropyl)benzaldehyde is an organic compound with the molecular formula C11H13FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and an isobutyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

The synthesis of 2-Fluoro-3-(2-methylpropyl)benzaldehyde typically involves the introduction of the fluorine and isobutyl groups onto the benzaldehyde ring. One common method is the Friedel-Crafts alkylation reaction, where benzaldehyde is reacted with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) .

Chemical Reactions Analysis

2-Fluoro-3-(2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. .

Scientific Research Applications

2-Fluoro-3-(2-methylpropyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2-methylpropyl)benzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

2-Fluoro-3-(2-methylpropyl)benzaldehyde can be compared with other benzaldehyde derivatives such as:

Properties

IUPAC Name

2-fluoro-3-(2-methylpropyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)6-9-4-3-5-10(7-13)11(9)12/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJRFXXEORTMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=CC=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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